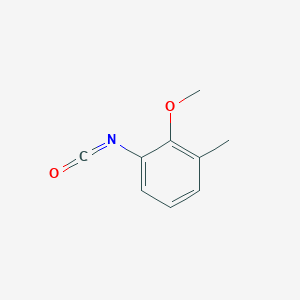

1-Isocyanato-2-methoxy-3-methylbenzene

Description

Significance of Aryl Isocyanates in Contemporary Organic Synthesis and Advanced Materials Science Research

Aryl isocyanates are a class of organic compounds characterized by the presence of an isocyanate (-N=C=O) group directly attached to an aromatic ring. This functional group imparts a high degree of reactivity, making them exceptionally versatile building blocks in modern organic synthesis. They serve as key intermediates in the production of a wide array of fine chemicals, pharmaceuticals, and agrochemicals. Their ability to readily react with nucleophiles, such as alcohols, amines, and water, allows for the efficient construction of carbamates (urethanes), ureas, and amides, which are pivotal linkages in many biologically active molecules and synthetic targets.

In the realm of materials science, aryl isocyanates are indispensable precursors for the synthesis of polyurethane polymers. Diisocyanates, such as toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), are produced on a massive industrial scale for manufacturing polyurethanes. These materials exhibit a vast range of properties, from rigid foams used in insulation and construction to flexible foams for furniture and bedding, as well as durable elastomers, coatings, and adhesives. The properties of the resulting polymer can be finely tuned by varying the structure of the aryl isocyanate and the polyol co-monomer, making them central to the development of advanced materials with tailored characteristics.

Unique Reactivity Profile of the Isocyanate Functionality in Substituted Aromatic Systems

The isocyanate group (-N=C=O) is a heterocumulene, characterized by a highly electrophilic central carbon atom. This electrophilicity is the cornerstone of its reactivity, making it susceptible to nucleophilic attack. In aryl isocyanates, the reactivity of the isocyanate group is modulated by the electronic properties of the substituents on the aromatic ring.

The general mechanism of reaction with nucleophiles, such as an alcohol, involves the attack of the nucleophile's lone pair of electrons on the carbonyl carbon of the isocyanate. This is followed by a proton transfer to the nitrogen atom, resulting in the formation of a stable addition product.

The presence of electron-withdrawing groups on the aromatic ring increases the electrophilicity of the isocyanate carbon, thereby enhancing its reactivity. Conversely, electron-donating groups decrease the reactivity of the isocyanate. The position of these substituents (ortho, meta, or para) also plays a crucial role due to steric hindrance and mesomeric effects, which can influence the rate and selectivity of the reaction. For instance, a bulky substituent at the ortho position can sterically hinder the approach of a nucleophile to the isocyanate group. The interplay of these electronic and steric factors defines the unique reactivity profile of each substituted aryl isocyanate.

Contextualizing 1-Isocyanato-2-methoxy-3-methylbenzene within Substituted Aryl Isocyanate Research

A thorough review of available scientific literature and chemical databases reveals a notable absence of specific research focused on this compound. While its isomers and structurally related compounds, such as 2-isocyanato-1-methoxy-3-methylbenzene (B3392098) and 1-isocyanato-2-(methoxymethyl)-3-methyl-benzene, are mentioned in chemical supplier catalogs and patents, there is no significant body of academic work detailing the synthesis, properties, or applications of this compound itself. echemi.com Consequently, it is not possible to place this specific compound within a broader research context based on current public knowledge.

Research Objectives and Scope for Investigations into this compound

Due to the lack of published studies on this compound, there are no established research objectives or a defined scope for its investigation within the scientific community. Any future research on this compound would likely begin with foundational studies, including the development of an efficient synthetic route, full characterization of its physical and spectroscopic properties, and an initial assessment of its reactivity profile with common nucleophiles. Subsequent investigations could then explore its potential as a monomer for novel polyurethanes or as an intermediate in the synthesis of new organic molecules, but such objectives remain speculative at this time.

Structure

2D Structure

3D Structure

Properties

CAS No. |

324008-66-4 |

|---|---|

Molecular Formula |

C9H9NO2 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

1-isocyanato-2-methoxy-3-methylbenzene |

InChI |

InChI=1S/C9H9NO2/c1-7-4-3-5-8(10-6-11)9(7)12-2/h3-5H,1-2H3 |

InChI Key |

KOMWTBYKWFLQDE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N=C=O)OC |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 1 Isocyanato 2 Methoxy 3 Methylbenzene

Phosgene-Based Synthesis Routes: Optimization and Mechanistic Refinements

The reaction of primary amines with phosgene (B1210022) remains a cornerstone of industrial isocyanate production due to its high yields and rapid reaction rates. sci-hub.senih.gov Current research focuses on refining this process by understanding its molecular mechanism and implementing advanced reactor technology to improve safety and efficiency.

The direct phosgenation of the corresponding primary amine, 2-methoxy-3-methylaniline (B98021), is the most conventional route to 1-isocyanato-2-methoxy-3-methylbenzene. This process involves the reaction of the amine with phosgene (COCl₂) or a phosgene substitute like triphosgene. nih.govnih.gov The reaction typically proceeds in an inert solvent, such as chlorobenzene (B131634) or ortho-dichlorobenzene. google.com

The mechanism involves the initial reaction of the amine's nitrogen lone pair with phosgene to form an unstable intermediate complex. sciencemadness.org This complex then eliminates a molecule of hydrogen chloride (HCl) to yield a stable carbamoyl (B1232498) chloride. sciencemadness.orgnih.gov Subsequent thermal dehydrochlorination of the carbamoyl chloride intermediate produces the final isocyanate product. universiteitleiden.nl To minimize the formation of urea (B33335) byproducts from the reaction between the newly formed isocyanate and unreacted amine, the process is often carried out with an excess of phosgene and at high dilution. universiteitleiden.nlrsc.org

A patented method for a structurally similar compound, 3-methyl-2-methoxymethyl-1-isocyanatobenzene, highlights key process parameters. The reaction of 3-methyl-2-methoxymethylaniline with phosgene gas in chlorobenzene at a controlled temperature of 12°C, followed by further stirring, resulted in a high yield of the corresponding isocyanate. google.com

Table 1: Effect of Temperature on the Yield of a Related Isocyanate via Phosgenation

| Temperature (°C) | Yield (%) |

|---|---|

| 0-3 | 86.5 |

| 5-8 | 91.5 |

| 10-14 | 94.2 |

| 15-17 | 92.1 |

| 25-28 | 88.9 |

Data derived from a study on the synthesis of 3-methyl-2-methoxymethyl-1-isocyanatobenzene. google.com

Process intensification (PI) aims to achieve significant improvements in chemical processing by developing smaller, more energy-efficient, and safer technologies. energy.gov In the context of phosgenation, which involves highly toxic reagents, PI is critical. Innovations in reactor design are central to these efforts. One such innovation is the use of a high-gravity rotating bed reactor as the phosgenation reactor. google.com

Sustainable and Phosgene-Free Synthetic Approaches

Growing concerns over the high toxicity of phosgene and the corrosive nature of the HCl byproduct have spurred significant research into sustainable and phosgene-free synthetic routes for isocyanates. nih.govrsc.org These alternative methods often rely on catalytic processes that utilize less hazardous reagents. universiteitleiden.nlresearchgate.net

Carbonylation reactions, which introduce a carbonyl group into a molecule using carbon monoxide (CO) or other C1 sources, represent a promising phosgene-free pathway to isocyanates. researchgate.net These methods can be broadly categorized into the reductive carbonylation of nitro compounds and the oxidative carbonylation of amines.

The reductive carbonylation of nitroaromatic compounds, such as 2-methoxy-3-methyl-nitrobenzene, offers a direct, phosgene-free route to the corresponding isocyanates or their carbamate (B1207046) precursors. universiteitleiden.nl This reaction typically involves a transition metal catalyst, with palladium complexes being particularly effective. universiteitleiden.nlresearchgate.net The process directly converts the nitro group into an isocyanate group using carbon monoxide, with the liberation of carbon dioxide. universiteitleiden.nl When the reaction is performed in the presence of an alcohol, the resulting isocyanate is trapped to form a stable carbamate, which can then be thermally cracked to yield the pure isocyanate. nih.govuniversiteitleiden.nl

Recent research has focused on developing highly efficient and reusable catalysts. For example, a host-guest assembly catalyst featuring palladium supported on a bipyridine-functionalized covalent organic framework (COF) has shown excellent yields for the reductive carbonylation of various nitro compounds into their corresponding carbamates. nih.gov

Table 2: Catalytic Reductive Carbonylation of Various Nitroarenes to Carbamates

| Nitroarene Substrate | Product | Yield (%) |

|---|---|---|

| Nitrobenzene | Methyl phenylcarbamate | 98 |

| 1-Bromo-4-nitrobenzene | Methyl (4-bromophenyl)carbamate | 99 |

| 1-Chloro-4-nitrobenzene | Methyl (4-chlorophenyl)carbamate | 96 |

| 1-Nitro-4-(trifluoromethyl)benzene | Methyl (4-(trifluoromethyl)phenyl)carbamate | 95 |

| 1-Methoxy-4-nitrobenzene | Methyl (4-methoxyphenyl)carbamate | 94 |

| 1-Methyl-4-nitrobenzene | Methyl p-tolylcarbamate | 98 |

| 1-Nitro-3-(trifluoromethyl)benzene | Methyl (3-(trifluoromethyl)phenyl)carbamate | 92 |

Data from a study using a PVA@COF-Pren-Bpy-Pd catalyst system. nih.gov

The oxidative carbonylation of aromatic amines, such as 2-methoxy-3-methylaniline, provides another viable phosgene-free pathway to isocyanates or their derivatives like ureas and carbamates. universiteitleiden.nl This approach involves the reaction of an amine with carbon monoxide in the presence of an oxidant and a catalyst, typically based on palladium. acs.org While early research in this area was limited, recent advancements are making it a more attractive synthetic strategy. researchgate.net The palladium/iodide couple is a frequently investigated catalytic system for the oxidative carbonylation of amines. researchgate.net This method avoids the use of nitroaromatic precursors and instead starts directly from the amine, offering a different and potentially more direct sustainable route to the target isocyanate.

Rearrangement Reactions: Curtius, Hofmann, and Lossen Approaches for Aryl Isocyanates

Rearrangement reactions are a cornerstone of synthetic organic chemistry, enabling the construction of complex molecules through intramolecular atom or group migrations. The Curtius, Hofmann, and Lossen rearrangements are classic examples that all proceed through an isocyanate intermediate, making them highly relevant for the synthesis of compounds like this compound.

Generation from Carboxylic Acid Derivatives (Curtius)

The Curtius rearrangement is a versatile method for converting a carboxylic acid into an isocyanate via the thermal decomposition of an acyl azide (B81097) intermediate. nih.govrsc.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govrsc.org The key intermediate, an acyl azide, is typically prepared from a carboxylic acid derivative. wikipedia.org

The synthesis of this compound via the Curtius rearrangement would commence with the corresponding carboxylic acid, 2-methoxy-3-methylbenzoic acid. This precursor can be converted to its acyl azide, 2-methoxy-3-methylbenzoyl azide. Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form the target isocyanate. wikipedia.orgunive.it The migration of the aryl group occurs with complete retention of its configuration. wikipedia.org

A general procedure for this transformation is outlined in the table below.

Table 1: Key Steps in the Curtius Rearrangement for this compound

| Step | Reactant | Reagent(s) | Intermediate | Product |

| 1. Acyl Azide Formation | 2-Methoxy-3-methylbenzoic acid | 1. Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) 2. Sodium azide (NaN₃) | 2-Methoxy-3-methylbenzoyl chloride | 2-Methoxy-3-methylbenzoyl azide |

| 2. Rearrangement | 2-Methoxy-3-methylbenzoyl azide | Heat (thermal decomposition) | Acyl nitrene (transient) | This compound |

The isocyanate product can be isolated or used in situ for subsequent reactions. wikipedia.org For instance, trapping the isocyanate with an alcohol would yield a stable carbamate derivative. wikipedia.org

Amine Derivatives (Hofmann) and Hydroxamic Acids (Lossen)

The Hofmann and Lossen rearrangements provide alternative pathways to aryl isocyanates from different starting materials.

The Hofmann rearrangement utilizes a primary amide, in this case, 2-methoxy-3-methylbenzamide, which is treated with a halogen (typically bromine) and a strong base. wikipedia.orgthermofisher.com This reaction proceeds through the formation of an N-bromoamide intermediate, which upon deprotonation and rearrangement, yields the isocyanate with the loss of a carbon atom (as carbonate). wikipedia.orgthermofisher.com The isocyanate can then be hydrolyzed to a primary amine or trapped with an alcohol to form a carbamate. tcichemicals.com

Table 2: Comparison of Hofmann and Lossen Rearrangements

| Feature | Hofmann Rearrangement | Lossen Rearrangement |

| Starting Material | Primary Amide (e.g., 2-methoxy-3-methylbenzamide) | Hydroxamic Acid or its derivative (e.g., 2-methoxy-3-methylhydroxamic acid) |

| Key Reagents | Halogen (e.g., Br₂) and strong base (e.g., NaOH) | Activating agent (for hydroxamic acid) and base or heat |

| Key Intermediate | N-haloamide, Isocyanate | O-activated hydroxamic acid, Isocyanate |

| Byproducts | Halide salt, Water, Carbonate | Carboxylate, Water |

The Lossen rearrangement involves the conversion of a hydroxamic acid or its activated derivative (e.g., an O-acyl hydroxamate) to an isocyanate. wikipedia.org The reaction is typically mediated by base or heat and involves the elimination of a carboxylate leaving group. wikipedia.orgscispace.com For the synthesis of this compound, the corresponding 2-methoxy-3-methylhydroxamic acid would be the starting material. Recent studies have explored methods that allow the Lossen rearrangement to proceed directly from free hydroxamic acids, offering a more streamlined process. scispace.com

Urethane (B1682113) Pyrolysis and Carbamate Decomposition Methods

The thermal decomposition of carbamates, also known as urethane pyrolysis, is a significant non-phosgene route for the production of isocyanates. This method involves heating a carbamate ester, which then fragments into the corresponding isocyanate and alcohol. For the synthesis of this compound, the precursor would be a carbamate derived from 2-methoxy-3-methylaniline, such as methyl N-(2-methoxy-3-methylphenyl)carbamate.

The decomposition is a reversible reaction, and to drive it towards the isocyanate product, the alcohol is typically removed from the reaction mixture as it forms. The reaction is often carried out at elevated temperatures, and various catalysts can be employed to lower the decomposition temperature and improve selectivity. researchgate.net The thermal stability of the carbamate and the boiling points of the resulting isocyanate and alcohol are critical parameters in designing an effective process.

Research has shown that the decomposition of N-arylcarbamates is generally a first-order reaction. cdnsciencepub.com The mechanism is believed to proceed through a cyclic transition state. cdnsciencepub.com

Novel Catalytic Routes for Aromatic Isocyanate Synthesis

Modern synthetic chemistry has seen the development of various catalytic methods for the synthesis of aromatic isocyanates that bypass the need for rearrangement reactions or high-temperature pyrolysis. A prominent example is the reductive carbonylation of nitroaromatic compounds. researchgate.net

In this approach, a nitroarene, such as 1-methoxy-2-methyl-3-nitrobenzene, is treated with carbon monoxide in the presence of a transition metal catalyst, often based on palladium or rhodium. researchgate.netacs.org This reaction can directly yield the isocyanate or proceed via a two-step process where a carbamate is formed first and then decomposed. researchgate.net These catalytic systems offer an environmentally more benign alternative to traditional methods. researchgate.net

Another catalytic approach involves the oxidative carbonylation of amines. While less common for direct isocyanate synthesis, related methodologies can be employed. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity for the desired isocyanate.

Precursor Synthesis and Functionalization Strategies for this compound (e.g., 2-Methoxy-3-methylaniline)

The availability of suitably functionalized precursors is paramount for the successful synthesis of this compound. The primary precursor for many of the discussed methodologies is 2-methoxy-3-methylaniline.

The synthesis of 2-methoxy-3-methylaniline can be achieved through various routes. One common method involves the nitration of 2-methylanisole, followed by the reduction of the resulting nitro group. The regioselectivity of the nitration step is a key consideration.

An alternative strategy starts from 2,6-dichlorotoluene. A nucleophilic aromatic substitution reaction with sodium methoxide (B1231860) can introduce the methoxy (B1213986) group, followed by a Grignard reaction with subsequent carboxylation using dry ice to yield 2-methoxy-3-methylbenzoic acid. google.com This carboxylic acid is a versatile intermediate that can be converted to the corresponding acyl azide for the Curtius rearrangement, or to the amide for the Hofmann rearrangement.

In-depth Mechanistic Investigations of Isocyanate Formation Pathways

The mechanisms of isocyanate formation in rearrangement reactions have been the subject of extensive study. For the Curtius, Hofmann, and Lossen rearrangements, it is now widely accepted that the rearrangement step is a concerted process. wikipedia.org This means that the migration of the aryl group and the departure of the leaving group (dinitrogen, halide, or carboxylate) occur simultaneously, avoiding the formation of a discrete nitrene intermediate. wikipedia.org This concerted mechanism explains the observed retention of configuration at the migrating group. wikipedia.org

In the case of carbamate pyrolysis, the mechanism is generally considered to be a unimolecular elimination reaction that proceeds through a cyclic transition state. researchgate.net The nature of the substituents on both the aryl ring and the carbamate nitrogen can influence the rate of decomposition. cdnsciencepub.com

For catalytic routes, such as the reductive carbonylation of nitroarenes, the mechanism is more complex and involves a series of steps within the catalytic cycle. These typically include the reduction of the nitro group, coordination of carbon monoxide to the metal center, and subsequent insertion and elimination steps to form the isocyanate.

Green Chemistry Principles and Atom Economy in Synthetic Strategies for Aryl Isocyanates

The synthesis of aryl isocyanates, including this compound, has traditionally been dominated by the phosgene process. This method, while effective, starkly contrasts with the principles of green chemistry due to the extreme toxicity of phosgene and the generation of corrosive hydrogen chloride (HCl) as a byproduct. acs.orgnih.govgoogle.com Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wordpress.com A key metric in evaluating the "greenness" of a synthesis is atom economy, which measures the efficiency of a reaction in converting reactant atoms into the desired product. wordpress.comwikipedia.org

The pursuit of safer, more sustainable, and environmentally benign methods has led to the development of several non-phosgene routes for aryl isocyanate synthesis. acs.orgdigitellinc.com These advanced methodologies align with green chemistry principles by replacing hazardous reagents, minimizing waste, and improving atom economy. researchgate.net

Traditional Phosgene Route vs. Green Alternatives

The conventional synthesis involves the reaction of a primary amine (in this case, 2-methoxy-3-methylaniline) with phosgene. acs.org This process has a low atom economy because a significant portion of the reactant atoms ends up in the byproduct, HCl. google.com

Equation 1: Traditional Phosgene Synthesis R-NH₂ + COCl₂ → R-NCO + 2 HCl

In contrast, greener alternatives aim to maximize the incorporation of reactant atoms into the final isocyanate product. These methods often involve catalytic processes and the use of less hazardous carbonyl sources. researchgate.netresearchgate.net

Key Non-Phosgene Synthetic Strategies:

The Dimethyl Carbonate (DMC) Method: This two-step process uses dimethyl carbonate (DMC) as a non-toxic substitute for phosgene. acs.orgresearchgate.net The first step is the methoxycarbonylation of the corresponding amine to produce a carbamate, followed by thermal decomposition of the carbamate to yield the isocyanate and recyclable methanol. acs.org This method significantly improves safety and atom economy. researchgate.net

The Urea Method: This route utilizes urea as a safe and inexpensive carbonyl source. The amine reacts with urea and an alcohol to form a carbamate, which is then decomposed to the isocyanate. acs.orgresearchgate.net A major advantage is that the byproducts, alcohol and ammonia (B1221849), can be recycled to synthesize the initial reactants, approaching a "zero-emission" process. acs.org

Reductive and Oxidative Carbonylation: These methods involve the catalytic carbonylation of nitroaromatics or amines, respectively. researchgate.netacs.org For instance, the reductive carbonylation of 2-methoxy-3-methylnitrobenzene with carbon monoxide (CO) can produce the target isocyanate in a single step under certain conditions, though it often requires high pressures and temperatures. researchgate.netbeilstein-journals.org These routes are considered green as they utilize CO, a readily available C1 source, and avoid the use of phosgene. researchgate.net

Staudinger–aza-Wittig Reaction: This reaction offers a phosgene-free pathway using carbon dioxide (CO₂), an abundant and non-toxic C1 resource. nih.govbeilstein-journals.org An iminophosphorane intermediate, generated from an azide, reacts with CO₂ to produce the isocyanate. beilstein-journals.org The use of microwave assistance can enhance reaction efficiency and reduce reaction times. nih.gov

Atom Economy Analysis

Atom economy is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. wikipedia.org A higher atom economy signifies a greener process with less waste generation. rsc.org

The table below compares the theoretical atom economy of the traditional phosgene route with greener alternatives for the synthesis of a generic aryl isocyanate (R-NCO).

| Synthetic Route | General Reaction | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|

| Phosgene Process | R-NH₂ + COCl₂ → R-NCO + 2 HCl | HCl | MW(R-NCO) / [MW(R-NH₂) + MW(COCl₂)] * 100 |

| Carbamate Decomposition (from DMC) | R-NH-COOCH₃ → R-NCO + CH₃OH | CH₃OH (recyclable) | MW(R-NCO) / MW(R-NH-COOCH₃) * 100 |

| Reductive Carbonylation of Nitro Compound | R-NO₂ + 3 CO → R-NCO + 2 CO₂ | CO₂ | MW(R-NCO) / [MW(R-NO₂) + 3*MW(CO)] * 100 |

Note: The actual atom economy of a multi-step process like the DMC or Urea method should also consider the initial step of carbamate formation for a complete analysis. However, the decomposition step is often the key transformation.

Detailed Research Findings

Research into non-phosgene routes has identified various catalytic systems to improve efficiency and yield. For the DMC method, catalysts like zinc acetate (B1210297) have proven highly effective for the synthesis of carbamates. acs.org In catalytic carbonylation, palladium-based catalysts are frequently used, often in combination with promoters, to achieve high yields of carbamates or isocyanates directly from nitroarenes. researchgate.netresearchgate.net For the thermal decomposition of carbamates, catalysts such as montmorillonite (B579905) K-10 have been shown to be effective, particularly for monoisocyanates with electron-withdrawing groups. researchgate.net

The development of these phosgene-free synthetic strategies is crucial for the chemical industry's move towards more sustainable practices. researchgate.net By prioritizing green chemistry principles like inherent safety and high atom economy, the production of important intermediates like this compound can be achieved with a significantly reduced environmental footprint. nih.gov

Iii. Reaction Chemistry and Mechanistic Elucidation of 1 Isocyanato 2 Methoxy 3 Methylbenzene

Nucleophilic Addition Reactions at the Isocyanate Moiety

The core of 1-isocyanato-2-methoxy-3-methylbenzene's reaction chemistry lies in the susceptibility of the isocyanate group to attack by nucleophiles. The cumulative electron-donating effects of the ortho-methoxy and meta-methyl groups on the benzene (B151609) ring decrease the electrophilicity of the isocyanate carbon, making it generally less reactive than unsubstituted phenyl isocyanate. However, it readily reacts with a variety of nucleophiles, including those containing hydroxyl and amine functionalities.

Reactions with Hydroxyl Nucleophiles: Formation of Carbamates and Urethanes

The reaction of this compound with hydroxyl-containing compounds, such as alcohols and phenols, leads to the formation of carbamates, commonly known as urethanes. This reaction is a cornerstone of polyurethane chemistry and proceeds through the nucleophilic attack of the hydroxyl oxygen on the isocyanate carbon.

The thermodynamic parameters for carbamate (B1207046) formation are generally favorable, with the reaction being exothermic. The enthalpy of reaction for the formation of urethanes from various isocyanates and alcohols typically falls in the range of -90 to -100 kJ/mol.

Table 1: Illustrative Kinetic Data for the Reaction of Phenyl Isocyanate with Alcohols at 25°C

| Alcohol | Solvent | k (L mol⁻¹ s⁻¹) |

| Methanol | Toluene (B28343) | 1.2 x 10⁻⁴ |

| Ethanol | Toluene | 0.8 x 10⁻⁴ |

| 2-Propanol | Toluene | 0.3 x 10⁻⁴ |

This table presents generalized data for phenyl isocyanate to illustrate the impact of alcohol structure on reaction rates. Specific data for this compound is not available.

The reaction between this compound and hydroxyl nucleophiles can be significantly accelerated by the use of catalysts. Common catalysts for urethane (B1682113) formation include tertiary amines (e.g., triethylamine, DABCO) and organometallic compounds (e.g., dibutyltin (B87310) dilaurate).

Tertiary amine catalysts are believed to function through a nucleophilic catalysis mechanism, where the amine attacks the isocyanate to form a reactive intermediate, which is then more susceptible to attack by the alcohol. Alternatively, a general base catalysis mechanism, where the amine activates the alcohol by forming a hydrogen-bonded complex, has also been proposed.

Organometallic catalysts, particularly tin compounds, are highly effective and are thought to work by forming a complex with either the isocyanate or the alcohol, or both, thereby activating them towards the reaction. These catalysts can dramatically increase the reaction rate, allowing for the formation of urethanes under milder conditions. The choice of catalyst can also influence the selectivity of the reaction, for instance, by favoring the reaction with primary alcohols over more sterically hindered secondary alcohols.

Reactions with Amine Nucleophiles: Synthesis of Ureas and Biurets

The reaction of this compound with primary and secondary amines is a facile process that leads to the formation of substituted ureas. This reaction is generally much faster than the corresponding reaction with alcohols due to the higher nucleophilicity of amines.

Primary amines react with this compound to form N,N'-disubstituted ureas. Secondary amines react in a similar fashion to yield N,N,N'-trisubstituted ureas. The rate of reaction is influenced by the basicity and steric hindrance of the amine. Aliphatic amines are generally more reactive than aromatic amines due to their higher basicity.

The steric bulk of the amine plays a significant role in the reaction rate. Less hindered primary amines react more rapidly than bulky primary amines. Similarly, secondary amines generally react more slowly than primary amines of comparable basicity due to increased steric hindrance around the nitrogen atom.

Table 2: Relative Reactivity of Amines with Phenyl Isocyanate

| Amine | Relative Rate |

| Butylamine | 100 |

| Diethylamine | 50 |

| Aniline | 1 |

This table provides a general comparison of amine reactivity with phenyl isocyanate. The steric and electronic effects of this compound would influence these relative rates.

If an excess of this compound is used, the initially formed urea (B33335) can further react with another molecule of the isocyanate to form a biuret. This subsequent reaction is generally slower than the initial urea formation.

The presence of a methoxy (B1213986) group ortho to the isocyanate functionality in this compound introduces the potential for intramolecular cyclization reactions in its derivatives. While direct intramolecular cyclization of the isocyanate itself is not commonly observed, the urea or carbamate derivatives formed from its reactions can undergo subsequent ring-closing reactions, particularly if the nucleophile used in the initial reaction contains a suitable second reactive site.

For instance, reaction with a bifunctional nucleophile containing both an amine and a hydroxyl group could lead to an intermediate that, under appropriate conditions, could cyclize. The methoxy group itself is generally not reactive enough to participate directly in intramolecular cyclization under standard conditions. However, its electronic influence and steric presence can affect the conformation and reactivity of the molecule, potentially influencing the propensity for cyclization in more complex derivatives. Detailed research on specific intramolecular cyclization pathways originating from this compound is limited. researchgate.netumn.eduresearchgate.net

Polymerization and Oligomerization StudiesNo research papers detailing the polymerization or controlled oligomerization (such as cyclotrimerization to isocyanurates) of this compound were identified.

Homopolymerization and Copolymerization Pathways

Aryl isocyanates can undergo homopolymerization to form polyisocyanates, which are polymers with a polyamide structure. This process is typically initiated by anionic initiators. The polymerization of aryl isocyanates can proceed via a living anionic mechanism, which allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. For instance, the polymerization of n-hexyl isocyanate initiated with sodium benzanilide (B160483) demonstrates living characteristics, enabling the synthesis of well-defined chiral polymers. researchgate.net While specific studies on the homopolymerization of this compound are not prevalent, its structural similarity to other aryl isocyanates suggests it would follow similar polymerization pathways.

Copolymerization of aryl isocyanates with other monomers, such as epoxides, can lead to the formation of polyurethanes. This type of copolymerization can also exhibit living characteristics, allowing for the synthesis of copolymers with controlled architectures. researchgate.net For example, the copolymerization of aryl isocyanates and epoxides can be initiated by ammonium (B1175870) halide onium salts in the presence of a triisobutylaluminum (B85569) activator, resulting in copolymers with narrow molecular weight distributions. researchgate.net Additionally, alkoxy ring-substituted phenylcyanoacrylates have been successfully copolymerized with styrene (B11656) using radical initiation, indicating the potential for this compound to participate in radical copolymerization reactions with suitable comonomers. chemrxiv.orgchemrxiv.org

Table 1: Examples of Polymerization involving Isocyanates

| Polymerization Type | Monomers | Initiator/Catalyst | Resulting Polymer | Reference |

| Living Anionic Polymerization | n-hexyl isocyanate | Sodium benzanilide | Poly(n-hexyl isocyanate) | researchgate.net |

| Anionic Copolymerization | Aryl isocyanates, Epoxides | Ammonium halide onium salt / Triisobutylaluminum | Polyurethane | researchgate.net |

| Radical Copolymerization | Alkoxy ring-substituted phenylcyanoacrylates, Styrene | ABCN | P(ST-co-MEPA) | chemrxiv.org |

Mechanism of Chain Growth and Polymer Architecture Control

The polymerization of isocyanates can proceed through different mechanisms, including step-growth and chain-growth pathways. rsc.orgrsc.org In the context of polyurethane formation, the reaction between polyols and isocyanates is often depicted as a step-growth mechanism. rsc.orgrsc.org However, the presence of catalysts can significantly alter the reaction pathway, favoring a chain-growth mechanism. rsc.orgrsc.org This shift in mechanism is evidenced by viscosity and temperature profiles that differ between catalyzed and uncatalyzed reactions. rsc.orgrsc.org The chain-growth mechanism often involves the formation of an active catalytic complex. rsc.orgrsc.org

Control over the polymer architecture, such as molecular weight and polydispersity, is a critical aspect of isocyanate polymerization. Living anionic polymerization techniques have proven effective in achieving this control. researchgate.net For instance, the anionic polymerization of isocyanates initiated by sodium cyanide (NaCN) can be challenging to control due to side reactions like trimerization. researchgate.net However, the use of specific initiators, such as sodium benzanilide for n-hexyl isocyanate, can suppress these side reactions and lead to a living polymerization, allowing for the synthesis of polymers with predetermined molecular weights. researchgate.net

Catalysis in Isocyanate Polymerization

Catalysis plays a pivotal role in controlling the rate and selectivity of isocyanate reactions, including polymerization. A wide range of catalysts, including Lewis acids and bases, as well as various metal salts, have been employed to optimize the reaction between isocyanates and alcohols for polyurethane synthesis. google.com

Tertiary amines are commonly used to catalyze the reaction of aromatic isocyanates with hydroxyl groups, particularly in the production of flexible polyurethane foams. wernerblank.com Metal-based catalysts, such as those containing tin, zirconium, aluminum, and bismuth, are also effective. wernerblank.com Organotin compounds, like dibutyltin dilaurate, are widely used but can also catalyze undesirable side reactions such as the reaction of isocyanates with water and the hydrolysis of ester groups. wernerblank.com In contrast, zirconium and aluminum chelates have been shown to be more selective for the isocyanate-hydroxyl reaction over the isocyanate-water reaction. wernerblank.com

In the context of isocyanate trimerization to form isocyanurates, various catalysts are effective. These can be broadly categorized as those operating through a Lewis basic mechanism and metal-containing catalysts. tue.nl The choice of catalyst can significantly influence the reaction conditions and the types of isocyanates that can be successfully trimerized. tue.nl For example, a yttrium dialkyl complex has been shown to effectively catalyze the cyclotrimerization of 3-methylphenyl isocyanate. tue.nl

Metal-Catalyzed Transformations and Coordination Chemistry

The isocyanate group can participate in a variety of metal-catalyzed transformations and can act as a ligand in organometallic complexes. These interactions are fundamental to many synthetic methodologies.

Isocyanate Insertion Reactions into Metal-Heteroatom Bonds

Isocyanate insertion into metal-heteroatom bonds is a key elementary step in various catalytic processes. nih.gov For example, the insertion of phenyl isocyanate into a Lanthanum-Phosphorus (La-P) bond has been demonstrated, leading to the formation of phosphaureate-bridged heterobimetallic complexes. nih.govacs.org This reaction is thermodynamically driven by the formation of more stable M-N or M-O bonds from weaker M-P bonds. nih.gov Such insertion reactions are also crucial in lanthanide-catalyzed hydrophosphinylation reactions. nih.gov

Iron(II) complexes have been shown to be effective precatalysts for the hydroamination of isocyanates, which involves the insertion of the isocyanate into an N-H bond. acs.org This reaction can lead to the formation of ureas and biurets, with the product selectivity being tunable by modifying the reaction conditions. acs.org

Coordination Modes as a Ligand in Organometallic Complexes

Isocyanides, which are isomers of isocyanates, are well-known ligands in coordination chemistry. uh.edursc.orgwikipedia.org They are strong-field ligands that can stabilize organometallic complexes and influence their electronic properties. uh.edu Aryl isocyanides, in particular, offer the ability to tune steric and electronic properties through substitution on the aryl ring. uh.edu The coordination of isocyanides to a metal center alters the electronic distribution of the isocyano moiety, enabling reaction pathways that are not accessible in the absence of the metal. vu.nlnih.gov Isocyanides typically act as L-type ligands, being neutral Lewis bases. wikipedia.org They are generally better sigma donors and weaker pi-acceptors compared to carbon monoxide. wikipedia.org The coordination of isocyanides to metal centers can lead to various geometries, and the M-C-N angle can provide insight into the degree of pi-backbonding. wikipedia.org

Thermal Behavior and Rearrangement Processes of Substituted Aryl Isocyanates

The thermal stability of aryl isocyanates and their derivatives is an important consideration in their application. Isocyanurates, the cyclic trimers of isocyanates, are generally known for their high thermal stability. rsc.org Computational studies have shown that the cyclotrimerization of isocyanates is a highly exothermic process. rsc.org The thermal stability of the resulting isocyanurate can be influenced by the nature of the substituents on the nitrogen atoms. rsc.org For example, n-alkyl-substituted isocyanurates are stabilized by attractive dispersion interactions between the substituents, while branched alkyl-substituted isocyanurates can be destabilized due to ring deformation. rsc.org

The position of substituents on the aryl ring of a molecule can significantly affect its thermal properties. nih.gov For instance, in aza-diarylethene photoswitches, the substitution position of the aryl group influences the thermal back reaction kinetics. nih.gov Similarly, for aryl esters of bisphenol-C, the nature and position of substituents on the phenyl rings affect their melting temperatures and thermal stability. In the context of this compound, the methoxy and methyl groups are expected to influence its thermal behavior and that of its derivatives, although specific studies on this compound are limited.

Structure-Reactivity Relationships: Influence of Methoxy and Methyl Substituents

The reactivity of the isocyanate group in this compound is intricately governed by the electronic and steric properties of the methoxy and methyl substituents on the aromatic ring. These groups modulate the electrophilicity of the isocyanate carbon atom, which is the primary site for nucleophilic attack in its characteristic reactions (e.g., with alcohols to form carbamates or with amines to form ureas). In general, electron-donating groups on the aryl ring decrease the reactivity of the isocyanate, while electron-withdrawing groups increase it by making the isocyanate carbon more electron-deficient. aidic.it

The methoxy group at the ortho position (C2) relative to the isocyanate group exerts a powerful influence on the molecule's reactivity through a combination of electronic and steric effects.

Steric Effects : The physical bulk of the methoxy group in the ortho position provides significant steric hindrance. It spatially shields the isocyanate's electrophilic carbon atom, impeding the approach of nucleophiles. This steric crowding raises the activation energy of the reaction, leading to a substantial decrease in the reaction rate. This effect is a well-documented phenomenon for ortho-substituted aryl isocyanates. aidic.it

The combination of these two factors—electronic deactivation and steric hindrance—renders the isocyanate group in this molecule significantly less reactive than in phenyl isocyanate or its para-substituted counterparts.

| Effect | Description | Impact on Reactivity |

|---|---|---|

| Electronic (+R > -I) | Overall electron-donating into the aromatic ring via resonance. | Decreases electrophilicity of the isocyanate carbon, suppressing the reaction rate. |

| Steric | The bulky methoxy group physically blocks the approach of nucleophiles to the isocyanate group. | Increases the activation energy of the reaction, significantly suppressing the reaction rate. |

The methyl group at the 3-position is meta to the isocyanate and ortho to the methoxy group. Its influence is primarily electronic, with a minor contribution to the steric environment.

Rate Enhancement/Suppression : The methyl group is weakly electron-donating through an inductive effect (+I). Being meta to the isocyanate, its electronic influence is less pronounced than that of the ortho-methoxy group and operates mainly through induction. This slight increase in electron density on the ring further deactivates the isocyanate group, contributing to a suppression of the reaction rate. Therefore, the primary role of both the methoxy and methyl substituents is rate suppression. No rate enhancement is expected from these substituents in typical nucleophilic addition reactions.

Phenyl Isocyanate : As the parent compound, it serves as a baseline. It is more reactive than this compound because it lacks the deactivating, electron-donating substituents and the steric hindrance from the ortho-methoxy group.

2-Methoxyphenyl Isocyanate : This compound is less reactive than phenyl isocyanate due to the electronic deactivation and steric hindrance of the ortho-methoxy group. This compound is expected to be even less reactive due to the additional, albeit small, deactivating effect of the meta-methyl group.

4-Methoxyphenyl Isocyanate : Here, the methoxy group is in the para position, where it exerts a strong electron-donating resonance effect (+R) but imposes no steric hindrance on the isocyanate group. While the electronic deactivation is significant, the absence of steric hindrance makes it generally more reactive than its ortho-isomer, 2-methoxyphenyl isocyanate. aidic.it

2,4-Toluene Diisocyanate (2,4-TDI) : This molecule provides an excellent comparison for the effects of ortho substituents. The isocyanate group at the 4-position (para to the methyl group) is known to be 5–10 times more reactive than the isocyanate group at the 2-position (ortho to the methyl group). mdpi.com This difference is largely attributed to the steric hindrance from the ortho-methyl group. mdpi.com The isocyanate group in this compound is likely even less reactive than the sterically hindered ortho-NCO group of 2,4-TDI, as it is subject to both steric hindrance and strong electronic deactivation from the ortho-methoxy group, which is a more powerful deactivating group than methyl.

Alkyl Isocyanates : In general, aryl isocyanates are more reactive than alkyl isocyanates. The aromatic ring is electron-withdrawing compared to an alkyl group, which increases the electrophilicity of the isocyanate carbon. aidic.itnih.gov However, the strong deactivating effects of the methoxy and methyl groups in this compound reduce its reactivity, potentially bringing it closer to that of some more reactive alkyl isocyanates.

| Aryl Isocyanate | Key Substituent Effects | Expected Relative Reactivity |

|---|---|---|

| Phenyl Isocyanate | Baseline (no substituents) | High |

| 4-Methoxyphenyl Isocyanate | Strong electronic deactivation (+R), no steric hindrance. | Medium |

| 2,4-Toluene Diisocyanate (para-NCO) | Weak electronic deactivation (+I), no steric hindrance. | High |

| 2,4-Toluene Diisocyanate (ortho-NCO) | Weak electronic deactivation (+I), moderate steric hindrance. | Low-Medium |

| 2-Methoxyphenyl Isocyanate | Strong electronic deactivation (+R), significant steric hindrance. | Low |

| This compound | Strong electronic deactivation (+R from OMe, +I from Me), significant steric hindrance (from OMe). | Very Low |

Iv. Strategic Applications in Advanced Organic Synthesis

Construction of Complex Nitrogen-Containing Heterocyclic Scaffolds

1-Isocyanato-2-methoxy-3-methylbenzene serves as a key building block for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry and materials science. The isocyanate moiety provides a reactive handle for cyclization reactions, leading to the formation of stable ring structures.

Benzoxazinone (B8607429) and quinazolinone cores are important pharmacophores found in numerous biologically active compounds. The synthesis of these scaffolds can be efficiently achieved using this compound through cyclization reactions with ortho-functionalized anilines.

One common strategy involves the reaction with anthranilic acids. The isocyanate reacts with the carboxylic acid group to form a mixed anhydride (B1165640), followed by an intramolecular nucleophilic attack from the amino group, leading to the formation of a benzoxazinone ring. This intermediate can then be converted to the corresponding quinazolinone by reaction with ammonia (B1221849) or primary amines.

Alternatively, quinazolinones can be synthesized more directly by reacting this compound with anthranilamides. researchgate.netsciencescholar.us In this approach, the isocyanate reacts with the primary amino group of the anthranilamide, followed by an intramolecular cyclization and dehydration to yield the quinazolinone derivative. sciencescholar.us Palladium-catalyzed methods have also been developed for the synthesis of quinazolin-4-ones from aryl amides and isocyanides, offering an alternative route that avoids the use of toxic reagents like carbon monoxide. researchgate.netsciencescholar.us

Table 1: Synthetic Routes to Benzoxazinone and Quinazolinone Derivatives

| Starting Material | Reagent | Intermediate | Product |

|---|---|---|---|

| Anthranilic Acid | This compound | Mixed Anhydride | Benzoxazinone |

| Benzoxazinone | Ammonia/Primary Amine | - | Quinazolinone |

| Anthranilamide | This compound | N-Acyl Anthranilamide | Quinazolinone |

Cascade reactions, also known as domino or tandem reactions, provide an efficient means of constructing complex molecules in a single synthetic operation. This compound is a suitable component for such reactions, particularly in the synthesis of imidazolone (B8795221) and thiazolidine (B150603) heterocycles.

The synthesis of imidazolones can be achieved through multicomponent reactions (MCRs). For instance, a palladium-catalyzed MCR of sulfonyl azides, primary amines, and methyl α-isocyanoacetates has been shown to produce tetrasubstituted imidazolone derivatives in good yields. rsc.org While not using an isocyanate directly, related MCRs involving carbonyls, amines, and isocyanoacetates can be selectively driven towards imidazolone formation using specific catalysts like silver(I) or copper(II) salts. nih.gov The isocyanate can be envisioned to participate in similar cascade processes, reacting with a suitable difunctionalized substrate to undergo sequential addition and cyclization steps.

Thiazolidine derivatives can also be synthesized via MCRs. nih.gov A common approach involves the reaction of primary amines, isothiocyanates (a close relative of isocyanates), and maleic anhydride. semanticscholar.org The reaction proceeds through the initial formation of a thiourea (B124793) intermediate, followed by a thia-Michael addition to the maleic anhydride and subsequent intramolecular cyclization. semanticscholar.org By analogy, this compound could participate in similar MCRs with appropriate sulfur-containing nucleophiles and dienophiles to construct thiazolidine-like scaffolds.

Table 2: Cascade Reaction Pathways

| Target Heterocycle | Reaction Type | Key Reactants (General) | Role of Isocyanate |

|---|---|---|---|

| Imidazolone | Multicomponent Reaction | Carbonyl, Amine, Isocyanide/Isocyanate | Electrophilic partner for cyclization |

| Thiazolidine | Multicomponent Reaction | Amine, Isothiocyanate/Isocyanate, Dienophile | Precursor to urea (B33335)/thiourea intermediate |

The pyrimidine (B1678525) ring is a core component of nucleobases like uracil (B121893) and is a privileged scaffold in medicinal chemistry. Isocyanates are valuable reagents for constructing these heterocyclic systems. growingscience.com

The synthesis of pyrimidine derivatives can be achieved by reacting this compound with compounds containing a suitable three-carbon unit and a nitrogen nucleophile. For example, the reaction with enamines can lead to the formation of pyrimidin-2-ones. growingscience.com Another strategy involves the reaction of diaminomaleonitrile (B72808) with isocyanates, which provides a novel route to pyrimidine synthesis. acs.org

Fused pyrimidine systems can be synthesized by reacting ortho-amino nitrile or ortho-amino ester compounds with isocyanates. nih.gov These reactions typically proceed via an initial addition of the amino group to the isocyanate, followed by an intramolecular cyclization involving the nitrile or ester group. nih.gov This methodology allows for the construction of bicyclic and polycyclic heterocyclic systems containing the pyrimidine core, which are of significant interest in drug discovery. researchgate.netscirp.org

Design and Synthesis of Specialty Urethane (B1682113) and Urea Compounds

Beyond heterocyclic synthesis, this compound is instrumental in creating specialized acyclic molecules such as non-polymeric urethanes and functionalized ureas. These compounds find applications as protecting groups, chiral auxiliaries, and building blocks for larger, targeted molecular structures.

Urethanes (or carbamates) are synthesized through the addition of an alcohol to an isocyanate. This reaction is generally high-yielding and tolerant of a wide range of functional groups, making it a robust method for creating specific, non-polymeric molecules. The reaction of this compound with various alcohols (primary, secondary, or tertiary) allows for the precise installation of the 2-methoxy-3-methylphenyl carbamoyl (B1232498) group onto a target molecule.

The reactivity can be influenced by the steric hindrance of both the isocyanate and the alcohol. While hindered isocyanates can be challenging to prepare, their reaction with alcohols provides access to sterically encumbered carbamates. nih.gov The resulting urethanes are often stable and can serve as key intermediates in multi-step syntheses or as the final target molecules themselves. This method provides access to major carbamate (B1207046) protecting groups used in organic synthesis. mit.edu

Table 3: Urethane Formation from this compound

| Alcohol Type | Substrate Example | Product |

|---|---|---|

| Primary | Ethanol | Ethyl N-(2-methoxy-3-methylphenyl)carbamate |

| Secondary | Isopropanol | Isopropyl N-(2-methoxy-3-methylphenyl)carbamate |

| Tertiary | tert-Butanol | tert-Butyl N-(2-methoxy-3-methylphenyl)carbamate |

The reaction of this compound with primary or secondary amines readily affords substituted ureas. nih.gov This transformation is typically fast and efficient, leading to the formation of a stable urea linkage.

This reactivity can be harnessed to use the 2-methoxy-3-methylphenylamino carbonyl moiety as a protecting group for amines. The resulting urea is generally stable to a range of reaction conditions but can be cleaved when necessary. Furthermore, hindered trisubstituted ureas can act as "masked isocyanates," which can carbamoylate various nucleophiles under neutral conditions, offering a controlled way to introduce the carbamoyl group. nih.gov

By reacting the isocyanate with a chiral amine, a chiral urea can be synthesized. These chiral ureas have found significant use as chiral auxiliaries in asymmetric synthesis and as organocatalysts for a variety of transformations. The predictable geometry and hydrogen-bonding capabilities of the urea group are key to their effectiveness in inducing stereoselectivity.

Table 4: Applications of Functionalized Urea Adducts

| Application | Description | Example Reactant |

|---|---|---|

| Protecting Group | Forms a stable urea with an amine to mask its nucleophilicity. | Benzylamine |

| Chiral Auxiliary | A chiral amine is used to form a diastereomeric urea, influencing the stereochemical outcome of a subsequent reaction. | (R)-1-Phenylethylamine |

| Organocatalyst | A chiral urea catalyst that can activate substrates through hydrogen bonding. | Chiral diamine |

Utilization as a Building Block in Multi-Component Reactions (MCRs) and Combinatorial Synthesis

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, efficient step. The isocyanate functionality is a cornerstone of several named MCRs, and this compound is poised to be a valuable reactant in these transformations. Its participation would lead to the generation of diverse molecular scaffolds, which is a primary goal of combinatorial chemistry—the rapid synthesis of large libraries of related compounds.

The electronic nature of the substituents on the phenyl ring of this compound—the electron-donating methoxy (B1213986) and methyl groups—can be expected to modulate the reactivity of the isocyanate group. This modulation can influence reaction rates and, in some cases, the stereochemical outcome of MCRs. Below is a prospective look at how this compound could be employed in key MCRs.

Table 1: Prospective Applications of this compound in Key Multi-Component Reactions

| Multi-Component Reaction | General Reactants | Prospective Product Class from this compound | Potential for Combinatorial Libraries |

|---|---|---|---|

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide/Isocyanate | α-Acylamino carboxamides with a 2-methoxy-3-methylphenyl substituent | High, by varying the other three components to create a library of peptidomimetics. |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide/Isocyanate | α-Acyloxy carboxamides bearing the 2-methoxy-3-methylphenyl moiety | High, through variation of the aldehyde/ketone and carboxylic acid components. |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea (or Isocyanate equivalent) | Dihydropyrimidinones or related heterocycles functionalized with the 2-methoxy-3-methylphenyl group | Moderate to high, depending on the diversity of aldehydes and β-ketoesters employed. |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, two equivalents of a β-Ketoester, Ammonia (or Isocyanate equivalent) | Dihydropyridine derivatives incorporating the substituted phenyl group | Moderate, with variability primarily in the aldehyde and β-ketoester components. |

The application of this compound in combinatorial synthesis would allow for the systematic exploration of chemical space around the core structures generated by these MCRs. By creating libraries of compounds, researchers can efficiently screen for molecules with desired biological activities or material properties.

Convergent and Divergent Synthetic Methodologies Leveraging the Isocyanate Functionality

The isocyanate group of this compound is an ideal functional handle for both convergent and divergent synthetic strategies, which are hallmarks of efficient and elegant organic synthesis.

Convergent Synthesis:

Divergent Synthesis:

Divergent synthesis, on the other hand, involves the creation of a library of compounds from a common intermediate by subjecting it to a variety of different reaction conditions or reactants. Starting with this compound, a diverse array of products can be generated by reacting it with a collection of different nucleophiles. This approach is particularly powerful in diversity-oriented synthesis (DOS), where the goal is to create structurally diverse molecules to explore new areas of chemical space.

Table 2: Illustrative Divergent Synthesis from this compound

| Nucleophile Class | Resulting Functional Group | Potential Product Diversity |

|---|---|---|

| Primary and Secondary Amines | Substituted Ureas | A vast library of ureas can be synthesized by employing a diverse set of amines. |

| Alcohols and Phenols | Carbamates | A wide range of carbamates can be accessed using various alcohols and phenols. |

| Hydrazines | Semicarbazides | Reaction with different hydrazines can lead to a library of semicarbazide (B1199961) derivatives. |

These divergent and convergent strategies, powered by the reactivity of the isocyanate in this compound, would provide synthetic chemists with a versatile platform for the efficient construction of complex and diverse molecular architectures for applications in medicinal chemistry, materials science, and beyond.

V. Spectroscopic and Computational Approaches for Mechanistic and Structural Elucidation

Computational Chemistry and Theoretical Studies

Computational chemistry serves as a powerful tool for investigating the intrinsic properties of molecules and the dynamics of their reactions at an atomic level. For a molecule such as 1-isocyanato-2-methoxy-3-methylbenzene, these methods can predict its behavior and properties, guiding experimental design and interpreting complex data. However, a thorough review of scientific literature indicates a notable absence of specific computational studies published for this compound. The following sections describe the potential applications and types of insights these methods could provide.

Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding Analysis

Quantum mechanical calculations are fundamental to understanding the electronic makeup of a molecule. For this compound, QM methods like Hartree-Fock (HF) and post-Hartree-Fock methods would be employed to determine its molecular orbital energies, electron distribution, and the nature of its chemical bonds.

Such analyses would reveal the electronic effects of the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups on the phenyl ring and the isocyanate (-NCO) functional group. Key parameters that could be calculated include:

Molecular Orbital (MO) Energies: Specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting the molecule's reactivity, electronic transitions, and kinetic stability.

Electron Density Distribution: Mapping the electron density would identify electron-rich and electron-deficient regions, predicting sites susceptible to nucleophilic or electrophilic attack.

Natural Bond Orbital (NBO) Analysis: This would provide a detailed picture of bonding, including hybridization, bond orders, and delocalization of electron density, such as the interaction between the phenyl ring's π-system and the substituents.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for studying reaction mechanisms. Although no specific DFT studies on the reaction mechanisms of this compound are currently published, this methodology would be invaluable for exploring its reactivity.

Potential applications of DFT for this compound would include:

Mapping Reaction Pathways: For reactions such as urethane (B1682113) formation (reaction with an alcohol) or urea (B33335) formation (reaction with an amine), DFT can be used to model the entire reaction coordinate.

Locating Transition States (TS): By identifying the geometry and energy of transition states, the activation energy for a given reaction can be calculated, providing a quantitative measure of the reaction rate. For instance, in a reaction with methanol, DFT could elucidate the transition state for the nucleophilic attack of the alcohol's oxygen on the isocyanate's carbon.

Investigating Reaction Intermediates: The stability of any intermediates formed during a reaction can be assessed, helping to confirm the proposed mechanism.

A hypothetical energy profile for a reaction, as would be generated by DFT calculations, is often visualized to compare different potential pathways.

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

While QM methods are excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent, over time. No MD simulation studies have been specifically reported for this compound.

Were such studies to be performed, they would provide critical information on:

Solvent Effects: MD simulations can model the explicit interactions between the solute (this compound) and solvent molecules. This is crucial as solvent can significantly influence reaction rates and mechanisms through stabilization of reactants, products, or transition states.

In Silico Prediction of Spectroscopic Features for Mechanistic Probing (e.g., vibrational modes, NMR shifts for adducts)

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret experimental spectra or to identify unknown compounds. While general principles exist, specific in silico predictions for this compound are not available in the literature.

Theoretical predictions could include:

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of the molecule. The characteristic asymmetric stretching frequency of the -NCO group, typically found around 2250-2280 cm⁻¹, could be precisely calculated. These predictions are vital for assigning experimental spectral bands to specific molecular motions.

NMR Chemical Shifts: Quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. For reaction adducts of this compound, these predictions would be instrumental in confirming their structure by comparing the calculated shifts with experimental data.

Below is a hypothetical table illustrating the kind of data that could be generated for the key vibrational modes of this compound.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |

| Asymmetric N=C=O Stretch | Isocyanate (-NCO) | Data not available | Data not available |

| Symmetric N=C=O Stretch | Isocyanate (-NCO) | Data not available | Data not available |

| Aromatic C=C Stretch | Phenyl Ring | Data not available | Data not available |

| C-O Stretch | Methoxy (-OCH₃) | Data not available | Data not available |

| C-H Stretch (Aromatic) | Phenyl Ring | Data not available | Data not available |

| C-H Stretch (Aliphatic) | Methyl (-CH₃) | Data not available | Data not available |

Advanced Spectroscopic Techniques for Reaction Monitoring and Product Elucidation

Spectroscopic methods that allow for real-time analysis of reacting mixtures are indispensable for understanding reaction kinetics and identifying short-lived intermediates. Despite the utility of these techniques, specific applications to reactions involving this compound have not been documented in peer-reviewed literature.

In-situ Infrared (IR) and Raman Spectroscopy for Kinetic Analysis and Intermediate Detection

In-situ (in the reaction mixture) IR and Raman spectroscopy are powerful techniques for monitoring chemical reactions as they occur. They provide real-time information on the concentration of reactants, products, and sometimes, reaction intermediates.

Infrared (IR) Spectroscopy:

Kinetic Analysis: The reaction of the isocyanate group can be conveniently monitored using in-situ IR spectroscopy. The strong and distinct absorption band of the -NCO asymmetric stretch (around 2250-2280 cm⁻¹) does not typically overlap with other functional group vibrations. By tracking the decrease in the intensity of this peak over time, the rate of reaction can be determined, allowing for the calculation of kinetic parameters like the rate constant.

Intermediate Detection: In some reactions, transient intermediates may have unique vibrational signatures that can be detected, providing direct evidence for a proposed reaction mechanism.

Raman Spectroscopy:

Complementary Information: Raman spectroscopy provides complementary information to IR. The symmetric stretch of the -NCO group, which is often weak in the IR spectrum, can be strong in the Raman spectrum. Furthermore, Raman spectroscopy is often well-suited for analyzing aqueous systems and reactions in high-temperature/high-pressure reactors where IR windows may be problematic.

Structural Elucidation: By monitoring the appearance of new bands corresponding to the products (e.g., urethane or urea linkages), Raman spectroscopy aids in confirming the reaction outcome and elucidating the structure of the final products.

The following table summarizes how these techniques would be applied to monitor a typical reaction of this compound, such as its reaction with an alcohol.

| Technique | Monitored Species | Spectroscopic Signature Change | Information Gained |

| In-situ IR Spectroscopy | This compound (Reactant) | Decrease in the intensity of the -NCO asymmetric stretch peak (~2270 cm⁻¹) | Reaction rate, reactant consumption kinetics |

| Urethane Adduct (Product) | Appearance of N-H (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) stretching bands | Product formation kinetics, confirmation of reaction pathway | |

| In-situ Raman Spectroscopy | This compound (Reactant) | Decrease in the intensity of the -NCO symmetric stretch peak | Complementary kinetic data |

| Urethane Adduct (Product) | Appearance of new bands corresponding to the urethane linkage and substituted phenyl ring | Structural information on the product |

In-depth Analysis of this compound: Spectroscopic and Crystallographic Perspectives

In the realm of synthetic chemistry, a profound understanding of molecular structure and reaction dynamics is paramount for the rational design of novel compounds and materials. The compound this compound, with its reactive isocyanate group and substituted aromatic ring, presents a versatile scaffold for the synthesis of a diverse array of derivatives. Elucidating the intricate details of its reactivity and the precise three-dimensional architecture of its products necessitates the application of sophisticated analytical techniques. This article delves into the critical role of spectroscopic and crystallographic methods in the mechanistic and structural elucidation of this important chemical entity and its derivatives.

The isocyanate functional group is highly susceptible to nucleophilic attack, leading to a wide range of chemical transformations. To fully comprehend these reactions and characterize the resulting products, a suite of powerful analytical tools is employed. These techniques provide invaluable insights into reaction kinetics, the identity of transient intermediates, and the definitive structural assignment of novel molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the real-time monitoring of chemical reactions involving this compound. By acquiring spectra at various time points during a reaction, chemists can track the consumption of the isocyanate starting material and the emergence of new signals corresponding to the products. This kinetic data is crucial for optimizing reaction conditions and understanding the underlying reaction mechanism.

For instance, in the reaction of this compound with a primary amine to form a urea derivative, ¹H NMR spectroscopy can be used to monitor the disappearance of the amine N-H protons and the appearance of new signals for the urea N-H protons. Similarly, ¹³C NMR spectroscopy provides a clear signature for the isocyanate carbon, which is typically observed in the range of 120-130 ppm. Upon reaction, this signal is replaced by a new signal for the urea carbonyl carbon at a different chemical shift, providing unambiguous evidence of the transformation.

The structural assignment of novel derivatives heavily relies on a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments. These techniques allow for the precise determination of the connectivity of atoms within a molecule.

Table 1: Representative ¹H NMR Chemical Shifts for a Hypothetical Urea Derivative

| Functional Group | Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 6.8 - 7.5 |

| Methoxy Protons (-OCH₃) | 3.8 - 4.0 |

| Methyl Protons (-CH₃) | 2.2 - 2.5 |

Note: The exact chemical shifts will vary depending on the specific structure of the derivative and the solvent used.

Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight of a compound and its elemental composition. For novel derivatives of this compound, high-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the molecular formula with high accuracy, confirming the successful incorporation of new functionalities.

Furthermore, the fragmentation patterns observed in the mass spectrum offer crucial structural information. By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of different parts of the molecule. For example, the cleavage of the bond between the carbonyl group and the nitrogen atom in a urea derivative is a common fragmentation pathway, leading to characteristic fragment ions that can be used to identify the substituents on the nitrogen atoms.

Table 2: Expected Mass Spectrometry Data for a Hypothetical Amide Derivative

| Ion | m/z (mass-to-charge ratio) |

|---|---|

| Molecular Ion [M]⁺ | Calculated Molecular Weight |

| Fragment 1 | [M - R-NH]⁺ |

Note: The observed fragments will depend on the ionization technique used and the specific structure of the derivative.

While NMR and MS provide information about the connectivity of atoms, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state. For derivatives of this compound that can be crystallized, single-crystal X-ray diffraction analysis provides precise bond lengths, bond angles, and torsional angles. This level of detail is essential for understanding the stereochemistry of the molecule and the nature of intermolecular interactions, such as hydrogen bonding.

In the context of co-crystals and adducts, X-ray crystallography can reveal the specific interactions between the isocyanate derivative and other molecules. For metal complexes, this technique is crucial for determining the coordination geometry around the metal center and the bonding interactions between the metal and the ligand derived from this compound.

Table 3: Illustrative Crystallographic Parameters for a Hypothetical Co-crystal

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å |

| Bond Length (C=O) | ~1.23 Å |

Note: These are representative values and will be specific to the crystal structure being analyzed.

Vi. Emerging Research Trajectories and Future Outlook for 1 Isocyanato 2 Methoxy 3 Methylbenzene Chemistry

Development of Highly Selective and Atom-Economical Catalytic Systems for Isocyanate Chemistry

A major thrust in modern chemical synthesis is the development of processes that are both highly selective and atom-economical, minimizing waste by maximizing the incorporation of reactant atoms into the final product. um-palembang.ac.idjocpr.com In the context of isocyanate chemistry, this involves moving away from stoichiometric reagents and developing novel catalytic systems. um-palembang.ac.id

Future research concerning 1-isocyanato-2-methoxy-3-methylbenzene will likely focus on:

Phosgene-Free Synthesis: Catalytic, phosgene-free routes to aryl isocyanates are a primary goal. Research into the catalytic thermal decomposition of carbamates, potentially derived from 1-amino-2-methoxy-3-methylbenzene, represents a promising green alternative. researchgate.net Catalysts such as metal oxides and specially designed metal-organic frameworks (MOFs) are being explored to lower the required reaction temperatures and improve yields. researchgate.net

Selective Transformations: The isocyanate group is highly reactive, and developing catalysts that can selectively direct its reactions is crucial. For instance, catalysts that favor urethane (B1682113) formation over side reactions like trimerization are essential for creating well-defined polymers and fine chemicals. Organocatalysts, including N-heterocyclic carbenes (NHCs) and amidines/guanidines, have emerged as effective promoters for the reaction of isocyanates with alcohols. acs.org

Atom-Economical Coupling Reactions: Catalytic methods that form C-N or C-C bonds with high atom economy are desirable. jocpr.comrsc.org Nickel-catalyzed reductive cyanation and palladium-catalyzed amination reactions represent advanced systems that could be adapted for synthesizing complex derivatives from precursors of this compound, offering high functional group tolerance. mdpi.com

Table 1: Comparison of Catalytic Approaches in Isocyanate Chemistry

| Catalytic Strategy | Key Features | Relevance to this compound | Potential Advantages |

|---|---|---|---|

| Catalytic Carbamate (B1207046) Decomposition | Utilizes catalysts (e.g., ZnO, Bi₂O₃, MOFs) to convert N-aryl carbamates into isocyanates and alcohols. researchgate.net | Provides a phosgene-free route to the target compound. | Enhanced safety, reduced hazardous waste, potential for recycling alcohol by-product. |

| Organocatalysis for Urethane Synthesis | Employs metal-free catalysts (e.g., NHCs, tertiary amines) to promote the reaction with alcohols. acs.org | Enables precise control over the formation of urethanes from the target isocyanate. | Avoids toxic metal contamination, often proceeds under mild conditions, high selectivity. |

| Transition Metal Cross-Coupling | Uses catalysts like palladium or nickel for C-N bond formation to create isocyanate precursors. mdpi.com | Efficient synthesis of the corresponding amine precursor with complex functionalities. | High atom economy, excellent functional group tolerance, broad substrate scope. |

Integration of this compound Transformations into Continuous Flow and Microreactor Systems

Continuous flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. umontreal.caresearchgate.net Given the high reactivity of isocyanates, these technologies are particularly well-suited for transformations involving this compound.

Key research directions include:

Safe Isocyanate Generation: The Curtius rearrangement, a clean method for isocyanate synthesis, involves potentially explosive acyl azide (B81097) intermediates. Performing this reaction in a continuous flow system mitigates the safety risks by ensuring that only small quantities of the hazardous intermediate are present at any given time. google.com This approach could be applied to a suitable carboxylic acid precursor to safely generate this compound on demand.

Kinetic Studies and Optimization: Microreactors provide excellent heat and mass transfer, allowing for the precise study of reaction kinetics. researchgate.net The reaction of this compound with various nucleophiles (alcohols, amines) can be studied in detail to determine rate constants and activation energies, facilitating rapid process optimization. researchgate.net

Multi-Step Synthesis: Flow chemistry enables the integration of multiple reaction steps into a single, uninterrupted process, eliminating the need for isolating intermediates. umontreal.ca A future synthetic route could involve the continuous generation of this compound, followed immediately by its in-line reaction with another reagent and subsequent purification, streamlining the production of its derivatives. rsc.org

Table 2: Advantages of Flow Chemistry for Isocyanate Transformations

| Feature | Benefit in Isocyanate Chemistry |

|---|---|